MSX3

Description

Structure

3D Structure of Parent

Properties

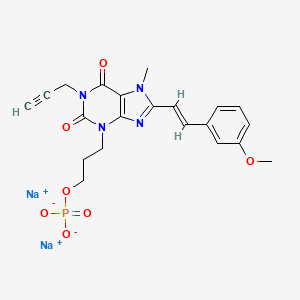

IUPAC Name |

disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVZWCILYQDHNU-TTWKNDKESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N4Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261717-23-1 | |

| Record name | MSX-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSX-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of MSX3 in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Musashi (Msx) family of homeobox genes, comprising Msx1, Msx2, and Msx3, are critical regulators of embryonic development. While Msx1 and Msx2 have broad expression patterns and functions, this compound exhibits a highly restricted expression profile, primarily confined to the dorsal neural tube. This guide provides an in-depth technical overview of the function of the this compound gene in embryonic development, with a focus on its role in neurogenesis. We will explore its regulation by the Bone Morphogenetic Protein (BMP) signaling pathway, its distinct and stage-dependent functions in comparison to Msx1, and the experimental methodologies used to elucidate its role. This document is intended to be a valuable resource for researchers investigating neural development and professionals in the field of drug development targeting developmental pathways.

Introduction to the Msx Gene Family

The Msx genes are vertebrate homologues of the Drosophila muscle segment homeobox (msh) gene and are characterized by a highly conserved homeodomain.[1] In mammals, the family consists of three unlinked genes: Msx1, Msx2, and this compound.[1][2] These genes are known to play pivotal roles in a variety of developmental processes, including craniofacial, limb, and neural development, primarily through their function as transcriptional repressors.[2][3] While Msx1 and Msx2 are expressed in numerous tissues at sites of epithelial-mesenchymal interactions, this compound expression is notably restricted to the dorsal aspect of the developing neural tube, suggesting a specialized role in the central nervous system.[1][4][5] It is important to note that the this compound gene has been lost in the human and dog genomes, making its study in model organisms like the mouse and chick crucial for understanding the evolution of developmental mechanisms.

Expression Pattern of this compound During Embryonic Development

This compound expression is highly specific during embryogenesis. In mouse embryos, its transcripts are exclusively detected in the dorsal neural tube.[4][5]

-

Early Neural Tube Development: In embryos with 5-8 somites, this compound exhibits a transient segmental expression pattern in the hindbrain, being absent from rhombomeres 3 and 5.[4]

-

Later Neural Tube Development: By the 18-somite stage, this segmental pattern transitions to a continuous domain of expression throughout the dorsal hindbrain and the anterior dorsal spinal cord.[4] As development progresses, Msx1 and Msx2 expression becomes confined to the roof plate, while this compound is expressed in the ventricular zone of the dorsal neural tube, excluding the roof plate.[5]

This restricted and dynamic expression pattern points towards a precise regulatory control and a specific function for this compound in the generation of dorsal neural tube derivatives.

The BMP Signaling Pathway and Regulation of this compound

The expression of Msx genes is intricately linked to the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial regulator of dorsal neural tube patterning.

Upstream Regulation by BMPs

BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, are secreted from the epidermal ectoderm and the roof plate of the neural tube.[6] These signaling molecules establish a concentration gradient that patterns the dorsal neural tube. Experimental evidence strongly indicates that BMP signaling induces the expression of Msx genes.

-

BMP4-mediated Induction: In vitro explant cultures of embryonic hindbrain have shown that exogenous BMP4 can induce the expansion of the this compound expression domain into more ventral regions of the neurectoderm.[4] This suggests that BMP4, or a related family member, acts as an in vivo signal to activate this compound transcription.

The Canonical BMP-SMAD Signaling Cascade

The canonical BMP signaling pathway involves a cascade of phosphorylation events mediated by cell surface receptors and intracellular SMAD proteins.

-

Ligand Binding and Receptor Activation: BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.

-

SMAD Phosphorylation: Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

-

Nuclear Translocation and Transcriptional Regulation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it binds to specific DNA sequences in the regulatory regions of target genes, including this compound, to regulate their transcription.

Diagram of the BMP-SMAD-MSX3 Signaling Pathway:

Distinct and Stage-Dependent Functions of Msx1 and this compound

Overexpression studies in the chick neural tube have revealed that Msx1 and this compound have distinct and stage-dependent roles in mediating BMP signaling during dorsal neural tube development.[6][7]

Early Stage (HH10-12): Msx1 Mediates Roof Plate Induction and Apoptosis

At earlier stages of neural tube development, constitutive activation of BMP signaling leads to the induction of roof plate cells, an increase in programmed cell death (apoptosis), and a repression of neuronal differentiation.[6][7] These effects are phenocopied by the overexpression of Msx1, but not this compound.[6][7]

Later Stage (HH14-16): this compound Promotes Dorsal Interneuron Differentiation

At later stages, the competence of dorsal progenitor cells changes. In response to BMP signaling, they no longer generate roof plate cells but instead differentiate into dorsal interneurons.[6][7] This aspect of BMP signaling is mimicked by the overexpression of this compound, but not Msx1.[6][7] this compound overexpression leads to an expansion of dorsal interneuron populations.

Quantitative Effects of Msx1 and this compound Overexpression

While precise quantitative data from a single comprehensive study is not available, the following table summarizes the observed effects based on qualitative descriptions from multiple studies.

| Experimental Condition | Developmental Stage (Chick) | Phenotypic Outcome | Illustrative Quantitative Change |

| Control (Endogenous Expression) | HH10-12 | Normal dorsal neural tube patterning | Baseline levels of apoptosis and roof plate markers |

| Msx1 Overexpression | HH10-12 | Increased apoptosis, expanded roof plate, repressed neurogenesis | ~2-3 fold increase in TUNEL-positive cells; ~1.5-2 fold increase in roof plate marker expression |

| This compound Overexpression | HH10-12 | No significant effect on apoptosis or roof plate formation | No significant change in TUNEL-positive cells or roof plate markers |

| Control (Endogenous Expression) | HH14-16 | Normal differentiation of dorsal interneurons | Baseline number of dorsal interneuron subtypes |

| Msx1 Overexpression | HH14-16 | Continued repression of neurogenesis | Reduction in the number of differentiated neurons |

| This compound Overexpression | HH14-16 | Ectopic generation of dorsal interneurons | ~1.5-2 fold increase in the number of specific dorsal interneuron subtypes |

Downstream Targets and Mechanism of Action

This compound, like other Msx family members, is thought to act as a transcriptional repressor. Its role in promoting dorsal interneuron differentiation likely involves the repression of genes that inhibit neurogenesis or specify alternative cell fates. While a comprehensive list of direct this compound targets from ChIP-seq analysis is not yet available, studies on Msx1 and Msx2, along with the observed phenotypes of this compound overexpression, provide clues to its potential downstream effectors.

Potential downstream pathways and targets influenced by this compound in dorsal interneuron specification may include:

-

Repression of inhibitory factors: this compound may repress the expression of genes that maintain progenitor cells in an undifferentiated state or promote alternative cell fates.

-

Interaction with other transcription factors: this compound may interact with other key transcription factors involved in neurogenesis to fine-tune the expression of genes that regulate the differentiation of specific dorsal interneuron subtypes.

Key Experimental Protocols

The functional characterization of this compound has been largely dependent on gain-of-function studies in the chick embryo and expression analysis in mouse embryos. Below are detailed methodologies for key experiments.

In Ovo Electroporation in Chick Embryos

This technique is used to introduce expression plasmids (e.g., for Msx1 or this compound overexpression) into the developing neural tube.[5][8]

Materials:

-

Fertilized chicken eggs (incubated to the desired Hamburger-Hamilton [HH] stage)

-

Plasmid DNA (1-5 µg/µL) in TE buffer with Fast Green dye

-

Glass micropipettes

-

Electroporator (e.g., BTX ECM 830)

-

Platinum electrodes

-

Phosphate-buffered saline (PBS)

-

37°C incubator

Procedure:

-

Windowing the Egg: Create a small window in the eggshell to access the embryo.

-

DNA Injection: Inject the plasmid DNA solution into the lumen of the neural tube using a glass micropipette.

-

Electroporation: Place platinum electrodes on either side of the neural tube and deliver a series of electrical pulses (e.g., 5 pulses of 25V for 50 ms each at 1-second intervals for HH10-12; parameters may need optimization for HH14-16).[6]

-

Sealing and Incubation: Seal the window with tape and return the egg to the incubator for the desired period (e.g., 24-48 hours).

-

Analysis: Harvest the embryos and analyze the effects of gene overexpression through in situ hybridization, immunohistochemistry, or TUNEL assay.

Workflow for In Ovo Electroporation and Analysis:

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. From Neural Crest to Definitive Roof Plate: The Dynamic Behavior of the Dorsal Neural Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benallenlab.org [benallenlab.org]

- 6. health.uconn.edu [health.uconn.edu]

- 7. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Ovo Electroporations of HH Stage 10 Chicken Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: MSX3 Gene Expression in the Dorsal Neural Tube

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of the dorsal neural tube is a highly orchestrated process governed by a complex interplay of signaling molecules and transcription factors. Among these, the homeobox gene MSX3 has emerged as a critical regulator of cell fate determination, specifically in the generation of dorsal interneurons. This technical guide provides an in-depth analysis of this compound gene expression, its regulation by Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, and its distinct functional role compared to other MSX family members. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling and experimental workflows to support further research and therapeutic development.

Regulation of this compound Expression by BMP and Wnt Signaling

The expression of this compound is spatially and temporally restricted to the dorsal neural tube, a pattern directly controlled by signaling gradients emanating from the adjacent roof plate and surface ectoderm.[1] The primary signaling pathway responsible for inducing this compound is the BMP pathway.

BMPs, members of the TGF-β superfamily, are secreted from the roof plate and establish a dorsal-to-ventral concentration gradient. This gradient is crucial for patterning the dorsal neural tube and specifying various cell types, including neural crest cells, roof plate cells, and dorsal interneurons.[2][3] Experimental evidence demonstrates that BMP4 can directly induce and expand the expression domain of this compound into more ventral regions of the neural ectoderm, indicating that BMP signaling is a key upstream activator.[1]

While BMPs are the direct inducers, Wnt signaling also plays a critical, albeit more complex, role. Wnt proteins, also secreted from the dorsal midline, are essential for establishing the expression domains of BMPs and their antagonists.[4] Furthermore, Wnt signaling acts to expand the populations of neuronal progenitor cells that are specified by BMPs.[4] Thus, Wnt and BMP signaling pathways act in concert, with BMPs directly patterning the neural tube and inducing transcription factors like this compound, and Wnts promoting the proliferation of these specified progenitors.[4][5] This coordinated action ensures the generation of appropriate numbers of dorsal neuronal fates.

Spatiotemporal Expression and Function of this compound

This compound expression is highly restricted, a key feature that distinguishes it from its paralogs, Msx1 and Msx2. While all three genes are expressed in the dorsal neural tube early in development (around embryonic day 9.0 in mice), their patterns diverge as development proceeds.[2] Msx1 and Msx2 expression becomes confined to the non-neuronal roof plate cells. In contrast, this compound is expressed in the ventricular zone of the dorsal one-third of the neural tube but is specifically excluded from the roof plate.[2]

This distinct expression pattern correlates with a unique, stage-dependent function. Overexpression studies in chick embryos have revealed that MSX proteins mediate different aspects of BMP signaling:

-

MSX1: Mimics early-stage (HH10-12) BMP activity, leading to the induction of roof plate fate, repression of neuronal differentiation, and an increase in apoptosis.[2][3]

-

This compound: Phenocopies later-stage (HH14-16) BMP activity, where dorsal progenitor cells lose competence to form roof plate and instead differentiate into dorsal interneurons.[2][3]

Therefore, this compound acts as a key downstream effector of BMP signaling, specifically mediating the switch from early roof plate generation to later dorsal interneuron production.

Quantitative and Comparative Data Presentation

The precise domains of transcription factor expression define the progenitor populations in the dorsal neural tube. The following table summarizes the expression domains of this compound and other key markers along the dorsal-ventral axis.

| Gene/Protein | Expression Domain in Dorsal Neural Tube | Primary Function |

| Msx1/2 | Dorsal midline roof plate cells | Roof plate specification, repression of neurogenesis[2] |

| This compound | Ventricular zone of the dorsal one-third, excluding the roof plate | Dorsal interneuron specification[2][3] |

| Pax7 | Dorsal half of the neural tube | Progenitor cell marker, required for neural crest development[2][6] |

| Olig3 | Dorsal progenitor domains (dp1-dp3) | Specification of dI1-dI3 interneurons |

| Atoh1 | Most dorsal progenitor domain (dp1) | Specification of dI1 interneurons |

Experimental Protocols

The analysis of gene expression patterns is fundamental to understanding developmental processes. Whole-mount in situ hybridization (WISH) is a cornerstone technique used to visualize the spatiotemporal expression of genes like this compound within the intact embryo.

Detailed Protocol: Whole-Mount In Situ Hybridization (Chick Embryo)

This protocol is adapted from standard procedures for detecting mRNA transcripts in whole chick embryos.

Day 1: Embryo Fixation and Pre-treatment

-

Dissection: Dissect chick embryos (e.g., Hamburger-Hamilton stages 10-22) from eggs in ice-cold DEPC-treated PBS. Carefully remove extra-embryonic membranes.

-

Fixation: Transfer embryos to a glass vial with 4% paraformaldehyde (PFA) in PBS. Fix overnight at 4°C.[7]

-

Dehydration: Wash embryos 2x for 5 minutes each in PBT (PBS + 0.1% Tween-20). Dehydrate through a methanol/PBT series (25%, 50%, 75% MeOH) for 10 minutes each, followed by 2x washes in 100% methanol. Embryos can be stored at -20°C in methanol.[8]

-

Rehydration: Rehydrate embryos through a reverse methanol series into PBT.

-

Permeabilization: Treat embryos with Proteinase K (10 µg/mL in PBT) at room temperature. The duration depends on the embryonic stage (e.g., 10-15 minutes for HH12-18). This step must be carefully optimized to allow probe penetration without destroying tissue morphology.[7][8]

-

Post-fixation: Stop the Proteinase K reaction by washing with 2 mg/mL glycine in PBT, followed by two PBT washes. Re-fix embryos in 4% PFA + 0.2% glutaraldehyde for 20 minutes at room temperature.[8]

-

Pre-hybridization: Wash embryos 2x in PBT. Equilibrate in hybridization buffer for 10 minutes, then replace with fresh hybridization buffer and incubate for at least 4-5 hours at 65-70°C.[7]

Day 2: Hybridization and Washes

-

Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled antisense RNA probe for this compound. Incubate overnight at 65-70°C.

-

Post-Hybridization Washes: Perform a series of stringent washes at 65-70°C to remove unbound probe. This typically involves washes with decreasing concentrations of hybridization buffer in 2x SSC, followed by washes in 2x SSC and 0.2x SSC.

-

RNase Treatment: Incubate embryos in a solution containing RNase A (e.g., 20 µg/mL) to digest any remaining single-stranded probe, reducing background.

Day 3: Immunodetection and Visualization

-

Blocking: Wash embryos in MABT (Maleic acid buffer + Tween-20). Block non-specific antibody binding by incubating in a blocking solution (e.g., MABT + 2% Blocking Reagent + 20% Heat-Inactivated Sheep Serum) for 4-5 hours at room temperature.[7]

-

Antibody Incubation: Incubate embryos overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:2000).[7]

-

Washes: Wash extensively in MABT (e.g., 5-6 times for 1 hour each) to remove unbound antibody.

-

Color Reaction: Equilibrate embryos in an alkaline phosphatase buffer (NTMT). Develop the color reaction by adding the substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt). Monitor the reaction in the dark until the desired signal intensity is reached.[7]

-

Stopping and Storage: Stop the reaction by washing thoroughly with PBT. Post-fix the embryos in 4% PFA. Clear and store the embryos in a glycerol series for imaging.

Conclusion

This compound is a highly specific and functionally crucial transcription factor in the developing dorsal neural tube. Its expression is tightly controlled downstream of a BMP signaling gradient, which itself is modulated by Wnt signaling. This compound acts as a molecular switch, mediating the transition from roof plate specification to dorsal interneuron differentiation. Understanding the precise regulation and downstream targets of this compound is essential for elucidating the mechanisms of neurogenesis and may provide novel targets for therapeutic intervention in developmental disorders and neural repair.

References

- 1. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordinate regulation of neural tube patterning and proliferation by TGFbeta and WNT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling during early vertebrate neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pax7 Lineage Contributions to the Mammalian Neural Crest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Double Whole Mount in situ Hybridization of Early Chick Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Role of MSX3 in Central Nervous System Patterning: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The development of the central nervous system (CNS) is a highly orchestrated process governed by a complex interplay of signaling molecules and transcription factors. Among these, the Msh homeobox (MSX) family of transcriptional repressors plays a pivotal role. While MSX1 and MSX2 have been extensively studied, the function of MSX3 is only beginning to be fully elucidated. This technical guide provides an in-depth analysis of the current understanding of this compound's role in CNS patterning, with a particular focus on the dorsal neural tube and cerebellum. We consolidate expression data, functional studies, and upstream regulatory mechanisms, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, we visualize critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neurodevelopment and professionals in therapeutic discovery.

Introduction: Patterning the Dorsal CNS

The dorsoventral (DV) axis of the neural tube is established by opposing gradients of signaling molecules. Sonic hedgehog (Shh) from the ventral floor plate patterns the ventral domain, while Bone Morphogenetic Proteins (BMPs) and Wnt proteins secreted from the dorsal roof plate and overlying ectoderm pattern the dorsal domain.[1][2] This dorsal region gives rise to crucial cell types, including neural crest cells, roof plate cells, and various classes of dorsal interneurons.

The Msx gene family, comprising Msx1, Msx2, and this compound, are key downstream effectors of BMP signaling.[3][4] While all three are expressed in the developing dorsal neural tube, they exhibit distinct spatiotemporal patterns and, as emerging evidence shows, possess non-redundant functions.[1][5] this compound, in particular, is unique in its expression being almost exclusively restricted to the dorsal CNS, suggesting a specialized role in neural development.[3][5][6]

This compound Expression: A Dorsal CNS-Specific Profile

Unlike Msx1 and Msx2, which are expressed in various embryonic tissues, this compound expression is confined to the dorsal neural tube.[5][6]

-

Early Development (E9.0 onwards): Initially, this compound expression overlaps with Msx1 and Msx2 in the dorsal neural tube.[1][5] In the hindbrain of early embryos (5-8 somites), this compound shows a transient segmental pattern, being absent from rhombomeres 3 and 5.[6]

-

Later Development: As development proceeds, the expression patterns diverge. Msx1 and Msx2 become localized to the non-neuronal roof plate, whereas this compound expression is maintained in the ventricular zone of the dorsal one-third of the neural tube, but is excluded from the roof plate itself.[1][5]

-

Cerebellum: In the developing cerebellum, this compound is localized within the ventricular zone (VZ), a progenitor zone that gives rise to GABAergic neurons. This contrasts with Msx1 and Msx2, which are compartmentalized within the rhombic lip (RL), the progenitor zone for glutamatergic neurons.[3][7]

Functional Roles of this compound in CNS Patterning

This compound acts as a crucial mediator of BMP signaling, but its function is highly context- and stage-dependent, differing significantly from its paralog, MSX1.

Upstream Regulation by BMP Signaling

The expression of Msx genes is downstream of the BMP signaling cascade. Exposing embryonic hindbrain explants to exogenous BMP4 leads to an expansion of this compound expression into more ventral regions, indicating that BMP signaling is a key inducer of this compound.[6]

Stage-Dependent Mediation of BMP Activity in the Dorsal Neural Tube

Studies using in ovo electroporation in chick embryos have revealed that Msx1 and this compound mediate distinct and stage-specific outcomes of BMP signaling.[1][2][4]

-

Early Stage (HH10-12): Constitutive BMP signaling induces roof plate cell fate, represses neuronal differentiation, and increases apoptosis. This phenotype is mimicked by the overexpression of Msx1, but notably, not by this compound.[1][2]

-

Later Stage (HH14-16): At this stage, dorsal progenitor cells lose the competence to form roof plate and instead generate dorsal interneurons in response to BMP signaling. This specific outcome is phenocopied by the overexpression of this compound, but not Msx1.[1][2][4]

These findings demonstrate that this compound is a key factor in the temporal switch of BMP signaling output, directing progenitors towards an interneuronal fate.[1]

| Feature / Marker | Overexpression of Msx1 (Early Stage) | Overexpression of this compound (Early Stage) | Overexpression of this compound (Late Stage) | Reference |

| Roof Plate Induction | Induces roof plate markers (Bmp4, Wnt1) | No effect | No effect | [1] |

| Neuronal Differentiation | Repressed | No effect | Induces dorsal interneurons | [1][4] |

| Apoptosis | Increased (2-4 fold) | No effect | No effect | [1] |

| Dorsal Interneuron Fate | Repressed | No effect | Promotes interneuron fate | [1][2] |

Delineating Progenitor Domains in the Cerebellum

In the E12.5 murine cerebellum, this compound plays a critical role in defining molecular boundaries within the progenitor zones.[3][8]

-

Ventricular Zone (VZ): this compound is expressed in the VZ, where it largely overlaps with Ptf1a, a marker for GABAergic precursors. However, this compound expression extends beyond the Ptf1a-positive domain, creating an "this compound-exclusive" region.[3]

-

Boundary with Rhombic Lip (RL): The this compound expression domain forms a sharp, non-overlapping boundary with the Atoh1-positive cells of the RL, which give rise to glutamatergic neurons.[3][7]

-

Interaction with Atoh1: In Atoh1-null mice, the expression of this compound expands, suggesting that Atoh1 or its downstream targets normally act to restrict the this compound domain. This highlights a cross-regulatory relationship between these key transcription factors in patterning the cerebellar neuroepithelium.[3][8]

Key Experimental Methodologies

The functional characterization of this compound has relied on several key experimental techniques. Detailed protocols are essential for reproducibility and further investigation.

In Ovo Electroporation for Gain-of-Function Studies

This technique is used to introduce expression plasmids into the developing chick neural tube to assess gene function.

Protocol:

-

Plasmid Preparation: Prepare high-purity endotoxin-free plasmids (e.g., pCIG-Msx3, pCIG-Msx1) at a concentration of 1-5 µg/µl in a saline solution with a tracking dye (e.g., Fast Green). The pCIG vector co-expresses the gene of interest and GFP from an IRES element, allowing for identification of transfected cells.

-

Egg Preparation: Incubate fertilized chicken eggs to the desired developmental stage (e.g., HH10-12 or HH14-16). Window the egg by removing a small piece of the shell to expose the embryo.

-

Microinjection: Using a pulled-glass capillary needle, inject the plasmid solution directly into the lumen of the neural tube.

-

Electroporation: Place platinum electrodes on either side of the neural tube. Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 25V for 50 ms each) to drive the negatively charged DNA into one side of the neural tube.

-

Incubation and Analysis: Seal the window with tape and return the egg to the incubator for 24-48 hours. Harvest the embryos, fix in 4% paraformaldehyde (PFA), and process for analysis (e.g., immunohistochemistry for cell fate markers, TUNEL assay for apoptosis) on cryosections.

In Situ Hybridization (ISH) for Gene Expression Analysis

ISH is used to visualize the precise location of this compound mRNA transcripts within tissue sections.

Protocol:

-

Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to this compound mRNA from a linearized plasmid template using an in vitro transcription kit (e.g., with T7/SP6 RNA polymerase). A sense probe should be generated as a negative control.

-

Tissue Preparation: Harvest and fix embryos (e.g., mouse E10.5-E14.5) in 4% PFA overnight at 4°C. Cryoprotect in 30% sucrose/PBS, embed in OCT compound, and prepare cryosections (12-16 µm).

-

Pre-hybridization: Acetylate sections to reduce background, then permeabilize with Proteinase K. Pre-hybridize in hybridization buffer for 1-2 hours at 65°C.

-

Hybridization: Dilute the DIG-labeled probe in fresh hybridization buffer and apply to the sections. Incubate overnight in a humidified chamber at 65°C.

-

Washing: Perform a series of high-stringency washes in SSC buffers at 65°C to remove the non-specifically bound probe. Treat with RNase A to digest any remaining single-stranded probe.

-

Immunodetection: Block the sections (e.g., with sheep serum). Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Color Development: Wash and equilibrate in detection buffer. Add the chromogenic substrates NBT/BCIP. The AP enzyme will produce a purple-blue precipitate at the site of mRNA localization.

-

Imaging: Stop the reaction, counterstain if desired, and mount the slides for microscopy.

Chromatin Immunoprecipitation (ChIP) for Target Gene Identification

ChIP can be used to identify the genomic regions directly bound by the this compound transcription factor.

Protocol:

-

Cross-linking: Treat dissected CNS tissue or relevant cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to this compound (or a negative control IgG).

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using spin columns or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA using qPCR to quantify enrichment at specific target gene promoters, or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.

This compound in a Pathophysiological Context: Microglia Polarization

Beyond developmental patterning, recent evidence implicates this compound in CNS pathology and repair. In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound has been identified as a key regulator of microglia polarization.[9]

-

Function: this compound expression is induced during the M2 (anti-inflammatory, pro-reparative) polarization of microglia and is repressed in M1 (pro-inflammatory) cells. Overexpression of this compound in microglia promotes the M2 phenotype.[9]

-

Mechanism: this compound directly regulates key genes associated with M2 polarization, including Pparg, Stat6, and Jak3.[9]

-

Therapeutic Potential: Adoptive transfer of this compound-transduced microglia was shown to suppress EAE and facilitate remyelination, highlighting this compound as a potential therapeutic target for preventing inflammation-induced demyelination.[9]

| Condition | This compound mRNA Fold Change (vs. Control) | M2 Marker (Retnla) Fold Change (vs. Control) | Reference |

| EAE (Peak of Disease) | 12.29 ± 1.76 | 117.90 ± 18.10 | [9] |

| EAE (Chronic Phase) | 1.89 ± 0.37 | Not Reported | [9] |

Conclusion and Future Directions

This compound is a unique member of the Msx family with a highly restricted expression pattern and specialized, stage-dependent functions in the developing central nervous system. It acts as a critical downstream effector of BMP signaling, directing the fate of dorsal neural progenitors towards interneurons at later developmental stages and establishing key molecular boundaries within the cerebellar primordium. Its clear functional divergence from MSX1 underscores the complexity of transcriptional regulation in CNS patterning.

For drug development professionals, the role of this compound extends beyond development into pathophysiology. Its newly discovered function in promoting a pro-reparative M2 microglia phenotype presents an attractive therapeutic avenue. Future research should focus on:

-

Identifying Downstream Targets: Uncovering the direct genomic targets of the this compound transcriptional repressor during both development and in microglia is critical.

-

Elucidating Redundancy: Investigating the CNS phenotype of this compound knockout mice, potentially in combination with Msx1/2 knockouts, will clarify any functional redundancy.

-

Therapeutic Modulation: Developing strategies to modulate this compound expression or activity could offer novel approaches for treating demyelinating diseases like multiple sclerosis by promoting endogenous repair mechanisms.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

MSX3: A Vertebrate Homologue of the Drosophila msh Gene — An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Msx gene family, vertebrate homologues of the Drosophila muscle segment homeobox (msh) gene, plays a pivotal role in embryonic development. This technical guide focuses on MSX3, a unique member of this family, distinguished by its restricted expression pattern and specialized functions. While MSX1 and MSX2 are expressed in various tissues, this compound expression is primarily confined to the dorsal neural tube, suggesting a conserved ancestral function in central nervous system patterning.[1][2] Recent evidence also points to a novel role for this compound in regulating neuroinflammation through microglia polarization, opening new avenues for therapeutic exploration. This document provides a comprehensive overview of the evolutionary relationship between this compound and msh, the signaling pathways governing its expression and function, and detailed experimental protocols for its study.

Evolutionary Homology: this compound and Drosophila msh

The evolutionary conservation of gene families across species provides fundamental insights into their biological significance. The murine this compound gene has been identified as the third member of the Msx homeobox gene family, which is homologous to the msh gene in Drosophila.[1] This homology is most striking within the homeodomain, a highly conserved DNA-binding motif characteristic of this class of transcription factors.

Quantitative Homology Data

A comparative analysis of the protein sequences of Mus musculus this compound and Drosophila melanogaster Msh reveals significant conservation, particularly within the homeodomain, underscoring their shared ancestry and likely functional conservation in patterning the nervous system.

| Feature | Mus musculus this compound | Drosophila melanogaster msh | % Identity | % Similarity |

| Full-Length Protein | 204 amino acids | 368 amino acids | 23.9% | 38.8% |

| Homeodomain | 60 amino acids | 60 amino acids | 81.7% | 91.7% |

Data obtained from protein sequence alignment using the SIM alignment tool.

Signaling Pathways

This compound function is intricately regulated by and participates in key signaling cascades crucial for developmental patterning and immune modulation.

BMP Signaling in Dorsal Neural Tube Patterning

Bone Morphogenetic Protein (BMP) signaling is a critical regulator of dorsal neural tube development, and Msx genes are well-established downstream targets of this pathway.[3][4] The expression of this compound in the dorsal neural tube is induced by BMP signaling.[3][5] Interestingly, MSX1 and this compound appear to mediate distinct and stage-dependent effects of BMP signaling. Early in development, BMP signaling, mimicked by MSX1 overexpression, promotes the formation of roof plate cells and induces apoptosis.[4] Later, BMP signaling, phenocopied by this compound overexpression, leads to the generation of dorsal interneurons.[4] This suggests a model where the temporal and spatial expression of different Msx factors fine-tunes the cellular response to a continuous BMP gradient.

This compound in Microglia Polarization

Beyond its developmental role, this compound has emerged as a key regulator of microglia polarization, a critical process in neuroinflammation. This compound promotes the anti-inflammatory M2 phenotype while impeding the pro-inflammatory M1 state.[1] Mechanistically, this compound directly regulates the expression of key components of the M2 polarization pathway, including Janus kinase 3 (JAK3), Signal Transducer and Activator of Transcription 6 (STAT6), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1]

Experimental Protocols

Investigating the function of this compound requires a range of molecular and cellular techniques. This section provides detailed protocols for key experiments.

Whole-Mount In Situ Hybridization for this compound Expression in Mouse Embryos

This protocol allows for the visualization of the spatial expression pattern of this compound mRNA in intact mouse embryos.

Materials:

-

Mouse embryos (E9.5-E12.5)

-

DEPC-treated PBS (dPBS)

-

4% Paraformaldehyde (PFA) in dPBS

-

Methanol series (25%, 50%, 75% in dPBS)

-

Proteinase K (10 µg/mL in dPBS)

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled this compound antisense RNA probe

-

Anti-DIG-AP antibody

-

NBT/BCIP developing solution

Procedure:

-

Dissect embryos in ice-cold dPBS and fix overnight in 4% PFA at 4°C.

-

Dehydrate embryos through a methanol series and store at -20°C.

-

Rehydrate embryos through a descending methanol series into dPBS.

-

Permeabilize with Proteinase K. The duration is stage-dependent and requires optimization.

-

Post-fix in 4% PFA and 0.2% glutaraldehyde.

-

Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize with the DIG-labeled this compound probe overnight at 65°C.

-

Perform stringent washes to remove unbound probe.

-

Block with sheep serum in TBST for 2 hours at room temperature.

-

Incubate with anti-DIG-AP antibody overnight at 4°C.

-

Wash extensively with TBST.

-

Equilibrate in NTMT buffer.

-

Develop the color reaction using NBT/BCIP in the dark.

-

Stop the reaction by washing in dPBS, post-fix, and store in 80% glycerol.

Chromatin Immunoprecipitation (ChIP) for this compound Target Gene Identification

This protocol is designed to identify the genomic regions bound by the this compound transcription factor in dorsal neural tube cells.

Materials:

-

Dissected dorsal neural tubes from mouse embryos

-

1% Formaldehyde in PBS

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

Anti-MSX3 antibody (ChIP-grade)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl alcohol

-

Primers for qPCR analysis of putative target genes

Procedure:

-

Crosslink dissected tissue with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the crosslinking with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with anti-MSX3 antibody or IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers flanking putative this compound binding sites.

Luciferase Reporter Assay for this compound Transcriptional Activity

This assay is used to determine if this compound can regulate the transcriptional activity of a putative target gene promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T or a neural progenitor cell line)

-

This compound expression vector

-

Luciferase reporter vector containing the putative target promoter upstream of the luciferase gene

-

Control reporter vector (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Seed cells in a 24-well plate.

-

Co-transfect cells with the this compound expression vector, the target promoter-luciferase reporter vector, and the control reporter vector.

-

Incubate for 24-48 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same sample for normalization.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Compare the activity in the presence and absence of this compound expression.

Experimental Workflow and Logical Relationships

A systematic approach is essential for characterizing the function of a newly identified homolog like this compound. The following workflow illustrates the logical progression of experiments.

Conclusion and Future Directions

This compound, as a vertebrate homolog of the Drosophila msh gene, represents a fascinating case of functional conservation and divergence. Its restricted expression in the dorsal neural tube highlights a conserved role in central nervous system patterning, likely mediated by the BMP signaling pathway. The discovery of its function in microglia polarization unveils a previously unknown role in neuroinflammation, with significant therapeutic potential for demyelinating diseases and other neuroinflammatory conditions. Future research should focus on elucidating the complete repertoire of this compound target genes in both developmental and pathological contexts. The development of specific this compound modulators could pave the way for novel therapeutic strategies aimed at promoting neural repair and resolving inflammation in the central nervous system.

References

An In-depth Technical Guide to the Signaling Pathways Regulating MSX3 Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction to MSX3

Msh homeobox 3 (this compound) is a member of the muscle segment homeobox (Msx) family of transcription factors, which are homologs of the Drosophila muscle segment homeobox (msh) gene. These proteins are characterized by a highly conserved homeodomain that mediates DNA binding. In vertebrates, the Msx family, comprising MSX1, MSX2, and this compound, plays crucial roles in embryonic development, particularly in tissue interactions between epithelial and mesenchymal layers. While MSX1 and MSX2 are expressed in various developing tissues, this compound expression is more restricted, primarily found in the dorsal neural tube. This localized expression pattern suggests a specific role for this compound in the development of the central nervous system. Understanding the signaling pathways that regulate this compound expression is therefore critical for elucidating its function in both normal development and disease.

Core Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is tightly controlled by a network of signaling pathways, with the Bone Morphogenetic Protein (BMP) pathway playing a central role. Evidence also suggests potential, albeit less direct, regulation by the Wnt and Fibroblast Growth Factor (FGF) signaling pathways, often through crosstalk with the BMP pathway.

Bone Morphogenetic Protein (BMP) Signaling

The BMP signaling pathway is a critical regulator of Msx gene expression. BMPs are members of the Transforming Growth Factor-beta (TGF-β) superfamily and are involved in a wide array of developmental processes.

Mechanism of Action: BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it binds to specific DNA sequences, known as BMP-responsive elements (BREs), in the promoter regions of target genes, including this compound, to regulate their transcription.

Diagram of the Canonical BMP Signaling Pathway:

Caption: Canonical BMP signaling pathway leading to this compound gene expression.

Dose-Dependent Regulation: Research indicates that the level of BMP signaling is critical for the regulation of Msx genes. Studies on Xenopus and zebrafish embryos have shown that an intermediate level of BMP activity is most effective at inducing msx1 expression in the neural plate border.[1][2][3] Both high and low levels of BMP signaling result in weaker induction. While this dose-dependent effect has been primarily characterized for msx1, it is likely that a similar mechanism applies to this compound given their co-regulation in the dorsal neural tube.

Wnt Signaling Pathway

Direct regulation of this compound by the Wnt signaling pathway is not as well-established as that by BMP signaling. However, there is evidence of crosstalk between the Wnt and BMP pathways, suggesting an indirect regulatory role. In some contexts, such as neuroblastoma, Wnt signaling can induce BMP4, which in turn can induce MSX transcription factors.[4][5]

Canonical Wnt Pathway Overview: In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled receptor and LRP5/6 co-receptor leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes.

Diagram of the Canonical Wnt Signaling Pathway:

Caption: Canonical Wnt/β-catenin signaling pathway.

Fibroblast Growth Factor (FGF) Signaling

Similar to Wnt signaling, direct evidence for FGF signaling regulating this compound is limited. However, FGF signaling is known to interact with BMP signaling during neural development. For instance, FGF signaling can modulate the cellular response to BMP signals. In the context of neural crest induction, FGF8 has been shown to induce Msx1 expression.[6] Given the functional similarities and co-expression of Msx family members, it is plausible that FGF signaling also influences this compound expression, potentially through modulation of the BMP pathway.

FGF/MAPK Pathway Overview: FGF ligands bind to FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This cascade ultimately activates the Ras-MAPK pathway, leading to the phosphorylation and activation of transcription factors that regulate gene expression.

Diagram of the FGF/MAPK Signaling Pathway:

Caption: FGF/MAPK signaling pathway.

Quantitative Data on MSX Gene Regulation

While specific quantitative data for this compound is sparse in the literature, studies on the closely related msx1 gene provide valuable insights into the dose-dependent nature of BMP regulation.

| Condition | Relative msx1 Expression Level | Reference |

| Control (Uninjected Xenopus animal caps) | Baseline | [7] |

| + 50 pg Wnt5a mRNA (Control for neural crest induction) | Low | [7] |

| + 50 pg Wnt5a mRNA + 50 pg CM-Bmp4 mRNA | Moderate Increase | [7] |

| + 50 pg Wnt5a mRNA + 100 pg CM-Bmp4 mRNA | Peak Expression | [7] |

| + 50 pg Wnt5a mRNA + 250 pg CM-Bmp4 mRNA | Decreased from peak | [7] |

| + 50 pg Wnt5a mRNA + 500 pg CM-Bmp4 mRNA | Low | [7] |

Note: CM-Bmp4 is a dominant-negative BMP4, so increasing amounts lead to a reduction in BMP signaling. This table demonstrates that an intermediate level of BMP signaling (achieved with 100 pg of CM-Bmp4 mRNA) results in the highest level of msx1 expression.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for SMAD4 Binding

This protocol is designed to identify the binding of the SMAD4 transcription factor to the promoter region of the this compound gene.

Diagram of the ChIP Workflow:

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells of interest (e.g., dorsal neural tube progenitor cells) to 80-90% confluency.

-

Treat cells with BMP4 or a vehicle control for a specified time.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an anti-SMAD4 antibody or a negative control IgG.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Use the purified DNA for quantitative PCR (qPCR) with primers specific to the putative SMAD4 binding site in the this compound promoter.

-

Alternatively, perform ChIP-sequencing (ChIP-seq) for genome-wide analysis of SMAD4 binding sites.

-

Luciferase Reporter Assay for this compound Promoter Activity

This assay measures the transcriptional activity of the this compound promoter in response to signaling pathway activation.

Diagram of the Luciferase Reporter Assay Workflow:

Caption: Workflow for a dual-luciferase reporter assay.

Methodology:

-

Construct Preparation:

-

Clone the promoter region of the human or mouse this compound gene upstream of the firefly luciferase gene in a suitable reporter vector (e.g., pGL3/pGL4 series).

-

A control vector expressing Renilla luciferase under a constitutive promoter (e.g., TK promoter) is used for normalization.

-

-

Cell Culture and Transfection:

-

Seed cells in a 24- or 96-well plate.

-

Co-transfect the cells with the this compound-promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with different concentrations of signaling molecules (e.g., Wnt3a, BMP4, FGF2) or their inhibitors. Include a vehicle control.

-

Incubate for an appropriate time (e.g., 24-48 hours) to allow for reporter gene expression.

-

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.

-

Subsequently, measure the Renilla luciferase activity after adding the Renilla luciferase substrate.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold change in promoter activity relative to the vehicle control.

-

Western Blot for this compound Protein Detection

This protocol is for the detection and relative quantification of this compound protein levels in response to signaling pathway modulation.

Diagram of the Western Blot Workflow:

Caption: General workflow for a Western blot analysis.

Methodology:

-

Sample Preparation:

-

Culture and treat cells as described for the luciferase assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Conclusion

The regulation of this compound gene expression is a complex process orchestrated primarily by the BMP signaling pathway in a dose-dependent manner. While direct evidence is still emerging, crosstalk with the Wnt and FGF signaling pathways likely plays a significant role in fine-tuning this compound expression during embryonic development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate regulatory networks governing this compound and its role in health and disease. Future studies focusing on the direct effects of Wnt and FGF signaling on the this compound promoter and the identification of specific transcription factor binding sites will be crucial for a complete understanding of its regulation.

References

- 1. Regulation of Msx genes by a Bmp gradient is essential for neural crest specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. A Wnt-BMP4 Signaling Axis Induces MSX and NOTCH Proteins and Promotes Growth Suppression and Differentiation in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Wnt-BMP4 Signaling Axis Induces MSX and NOTCH Proteins and Promotes Growth Suppression and Differentiation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Msx1 and Pax3 cooperate to mediate FGF8 and WNT signals during Xenopus neural crest induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Evolutionary Conservation of the MSX3 Gene: A Technical Guide for Researchers

An In-depth Examination of the Orthologs, Paralogs, and Regulatory Networks of a Key Developmental Transcription Factor

This technical guide provides a comprehensive overview of the evolutionary conservation of the Muscle Segment Homeobox 3 (MSX3) gene, a member of the ANTP class of homeobox genes. This document is intended for researchers, scientists, and drug development professionals interested in the developmental roles and therapeutic potential of the MSX gene family.

Introduction: The MSX Gene Family

The MSX gene family, comprising MSX1, MSX2, and this compound, encodes for homeodomain transcription factors that are crucial regulators of embryonic development. These genes are homologs of the Drosophila muscle segment homeobox (msh) gene and are characterized by a highly conserved homeodomain. While MSX1 and MSX2 have broad expression patterns and are involved in the development of various tissues, including craniofacial structures and limbs, this compound expression is notably restricted. In vertebrate embryos, this compound is primarily found in the dorsal neural tube, suggesting a specialized role in the development of the central nervous system.[1][2][3]

Evolutionary Conservation of this compound

The evolutionary history of the this compound gene is marked by instances of gene loss in certain lineages. Notably, the this compound gene has been lost in the genomes of humans and dogs. However, it is present in the genomes of other mammals such as mice, rats, and pigs. The paralogous relationship between MSX1, MSX2, and this compound is believed to have arisen from whole-genome duplication events early in vertebrate evolution.

Orthologs and Paralogs

Phylogenetic analyses have revealed that the vertebrate Msx sequences can be categorized into distinct Msx1, Msx2, and this compound clades.[4] The zebrafish genome contains at least five msx genes (msxa, msxb, msxc, msxd, and msxe). Among these, msxb and msxc show a closer evolutionary relationship to the mouse this compound gene.[5][6][7] Synteny analysis further suggests that zebrafish msxc is the ortholog of the mammalian this compound.

Quantitative Sequence Conservation

Table 1: MSX Protein Family Sequence Identity

| Comparison | Region | Percent Identity (%) | Species |

| Msx1 vs. Msx2 vs. This compound | Homeodomain | 98% | Mouse |

| Further comparative data to be populated as it becomes available from large-scale genomic and proteomic studies. |

Table 2: this compound Orthologs

| Species | Gene Name | Chromosomal Location | Notes |

| Mouse (Mus musculus) | This compound | 7 F4 | |

| Rat (Rattus norvegicus) | This compound | 1q55 | |

| Pig (Sus scrofa) | This compound | 15q25 | |

| Zebrafish (Danio rerio) | msxc | 13 | Considered orthologous based on synteny. |

| Human (Homo sapiens) | - | - | Gene lost. |

| Dog (Canis lupus familiaris) | - | - | Gene lost. |

Functional Conservation and Expression

The expression pattern of this compound is highly conserved in the dorsal neural tube of developing vertebrate embryos, pointing to a conserved function in neurogenesis.

Expression Profile

In mouse embryos, this compound expression is detected in the dorsal portion of the neural tube, with a rostral boundary in the rhombencephalon.[1][3] This expression overlaps with that of Msx1 and Msx2 in early embryonic stages. However, as development progresses, this compound expression becomes confined to the ventricular zone of the dorsal neural tube, while Msx1 and Msx2 are localized to the non-neuronal roof plate.[3]

Role in Neural Tube Development

Functional studies in chick embryos have demonstrated that this compound plays a distinct role in dorsal neural tube patterning. Overexpression of this compound at later stages of neural tube development (HH14-16) mimics the effect of Bone Morphogenetic Protein (BMP) signaling in promoting the generation of dorsal interneurons.[8] This is in contrast to Msx1, which, when overexpressed at earlier stages, induces roof-plate cell fate.[8]

Regulation by the BMP Signaling Pathway

The expression of this compound is tightly regulated by the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial signaling cascade in embryonic development.

BMP-Mediated Induction of this compound

Studies have shown that BMP4, a member of the TGF-beta superfamily, can induce the expression of this compound in embryonic hindbrain explants.[2] This suggests that BMP signaling is a key upstream regulator of this compound transcription in the developing neural tube. The canonical BMP signaling pathway involves the binding of BMP ligands to type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9. These activated R-SMADs then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including this compound. While BMPR1A is a major type I BMP receptor involved in craniofacial development, the specific receptor upstream of this compound in the neural tube requires further elucidation.[2]

Signaling Pathway Diagram

Experimental Protocols

This section outlines key experimental methodologies for studying the evolutionary conservation and function of the this compound gene.

Phylogenetic Analysis of the MSX Gene Family

Objective: To determine the evolutionary relationships between this compound and its orthologs and paralogs.

Methodology:

-

Sequence Retrieval: Obtain protein sequences of MSX family members from various species from databases such as NCBI and Ensembl.

-

Multiple Sequence Alignment: Align the retrieved sequences using tools like Clustal Omega or MUSCLE to identify conserved regions.

-

Phylogenetic Tree Construction: Use methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference with software like MEGA or PHYML to construct a phylogenetic tree.

-

Bootstrap Analysis: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branching patterns of the tree.

In Situ Hybridization for this compound Expression Analysis

Objective: To visualize the spatiotemporal expression pattern of this compound mRNA in embryonic tissues.

Methodology:

-

Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA.

-

Embryo Fixation and Preparation: Fix embryos (e.g., mouse embryos) in 4% paraformaldehyde (PFA) and process for whole-mount or section in situ hybridization.

-

Hybridization: Hybridize the DIG-labeled probe to the prepared embryos overnight at an optimized temperature (e.g., 65-70°C).

-

Washing and Antibody Incubation: Perform stringent washes to remove unbound probe, followed by incubation with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Signal Detection: Use a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe.

Functional Analysis using Chick Embryo Electroporation

Objective: To investigate the function of this compound during neural tube development by gain-of-function experiments.

Methodology:

-

Plasmid Preparation: Construct an expression vector containing the this compound coding sequence.

-

Embryo Preparation: Window fertile chicken eggs and stage the embryos to the desired developmental stage (e.g., HH10-12 or HH14-16).

-

Microinjection: Inject the this compound expression plasmid into the lumen of the neural tube.

-

Electroporation: Apply electrical pulses across the neural tube using electrodes to facilitate plasmid uptake by the cells. For example, five pulses of 25V for 50 ms each.

-

Incubation and Analysis: Seal the eggs and incubate the embryos for a desired period. Analyze the effects of this compound overexpression on cell fate and neuronal differentiation using immunohistochemistry or in situ hybridization for specific markers.

Logical Workflow for Studying Gene Conservation

The study of the evolutionary conservation of a developmental gene like this compound can be approached systematically. The following diagram illustrates a logical workflow for such an investigation.

Conclusion

The this compound gene, though lost in some mammalian lineages, demonstrates significant conservation in its sequence, expression pattern, and regulatory mechanisms in other vertebrates. Its restricted expression in the dorsal neural tube and its role as a downstream effector of BMP signaling highlight its specialized function in neurogenesis. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate roles of this compound and the broader MSX family in development and disease. A deeper understanding of the evolutionary trajectory and functional conservation of this compound will be invaluable for researchers in developmental biology and those exploring novel therapeutic strategies for neurological disorders.

References

- 1. uniprot.org [uniprot.org]

- 2. BmpR1A is a major type 1 BMP receptor for BMP-Smad signaling during skull development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domain duplication, divergence, and loss events in vertebrate Msx paralogs reveal phylogenomically informed disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationships among msx gene structure and function in zebrafish and other vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

MSX3: A Selective Adenosine A2A Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MSX3, a prodrug of the selective adenosine A2A receptor antagonist, MSX-2. This compound serves as a valuable research tool for investigating the role of the A2A receptor in various physiological and pathological processes, particularly within the central nervous system. This document details the pharmacological properties of its active metabolite, MSX-2, including its binding affinity, selectivity profile, and in vivo efficacy. Furthermore, it provides detailed experimental protocols for the characterization of this compound and similar compounds, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor is highly expressed in the basal ganglia, particularly in the striatum, where it is co-localized with dopamine D2 receptors on medium spiny neurons. This co-localization forms the basis of a critical antagonistic interaction between the adenosine and dopamine systems, which plays a significant role in modulating motor activity, motivation, and reward-related behaviors.

This compound is a water-soluble phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, MSX-2. MSX-2 is a potent and selective antagonist of the adenosine A2A receptor. Due to its selectivity, MSX-2, and by extension its prodrug this compound, are crucial tools for elucidating the therapeutic potential of A2A receptor antagonism in various neurological and psychiatric disorders, including Parkinson's disease and depression.

Data Presentation: Pharmacological Profile of MSX-2

The following tables summarize the quantitative pharmacological data for MSX-2, the active metabolite of this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of MSX-2

| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |

| Human Adenosine A2A | 5.38 - 14.5[1] | - |

| Human Adenosine A1 | 2,500[1] | ~172 - 465-fold |

| Human Adenosine A2B | >10,000[1] | >690-fold |

| Human Adenosine A3 | >10,000[1] | >690-fold |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Dopamine Antagonist | This compound Dose Range (mg/kg, i.p.) | Observed Effect |

| Rat T-Maze Cost/Benefit | Haloperidol (0.15 mg/kg) | 0.75, 1.5, 3.0 | Reversed haloperidol-induced reduction in choice of high-effort arm.[2] |

| Rat Concurrent Lever Pressing/Chow Feeding | Eticlopride (D2 antagonist) | 0.5, 1.0, 2.0 | Dose-related reversal of eticlopride-induced deficits in lever pressing. |

| Rat Concurrent Lever Pressing/Chow Feeding | SCH39166 (D1 antagonist) | 0.5, 1.0, 2.0 | Minimal attenuation of SCH39166-induced deficits. |

Note: Pharmacokinetic data for MSX-2 is limited. Studies indicate it has low to poor oral bioavailability. Further research is required to fully characterize its pharmacokinetic profile, including parameters such as Cmax, AUC, half-life, and brain penetration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its active metabolite, MSX-2.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., MSX-2) for adenosine A1, A2A, A2B, and A3 receptors.

Materials:

-

Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human adenosine A1, A2A, A2B, or A3 receptor.

-

Radioligands:

-

A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

-

A2A Receptor: [³H]-CGS 21680 or [³H]-ZM241385

-

A2B Receptor: [³H]-DPCPX (at a concentration to label A2B)

-

A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide)

-

-

Test Compound: MSX-2 dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with additives specific to each receptor subtype (e.g., MgCl₂, adenosine deaminase).

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for each receptor subtype (e.g., 1 µM DPCPX for A1, 10 µM NECA for A2A).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 22°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for A2A Receptor Antagonism

Objective: To determine the functional potency (IC50) of an A2A receptor antagonist (e.g., MSX-2) by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.

-

A2A Receptor Agonist: CGS 21680 or NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: MSX-2 dissolved in a suitable solvent (e.g., DMSO).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-